Benzene, 4-chloro-1-(chloromethyl)-2-iodo-

Description

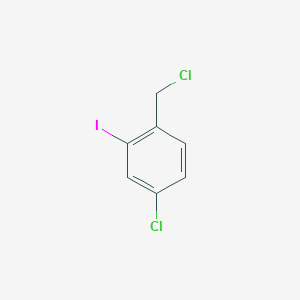

Chemical Formula: C₇H₅Cl₂I

Molecular Weight: 271.92 g/mol (calculated)

Structure: A benzene ring substituted with:

- A chloromethyl (-CH₂Cl) group at position 1,

- A chlorine atom at position 4,

- An iodine atom at position 2.

This compound is a polyhalogenated aromatic derivative, where the chloromethyl group introduces reactivity for nucleophilic substitution, while iodine and chlorine substituents influence electronic effects and steric hindrance. It is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

IUPAC Name |

4-chloro-1-(chloromethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTOEUJWIMYGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzene, 4-chloro-1-(chloromethyl)-2-iodo- typically involves halogenation reactions. One common method is the chloromethylation of iodobenzene, followed by further chlorination. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired substitution pattern on the benzene ring.

Industrial production methods may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient production.

Chemical Reactions Analysis

Benzene, 4-chloro-1-(chloromethyl)-2-iodo- undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium amide, and other strong bases.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, 4-chloro-1-(chloromethyl)-2-iodo- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for various chemical transformations.

Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals

Medicine: Research into its potential medicinal properties includes exploring its use as a precursor for drug development. Its derivatives may exhibit therapeutic effects against certain diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Benzene, 4-chloro-1-(chloromethyl)-2-iodo- exerts its effects involves its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in nucleophilic aromatic substitution reactions, the compound’s halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the presence of the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Reactivity

Halogen Effects :

- The iodine substituent in the target compound enhances electrophilicity compared to fluorine or chlorine analogues, making it more reactive in Ullmann or Suzuki-Miyaura couplings .

- The chloromethyl group (-CH₂Cl) provides a reactive site for nucleophilic substitution (e.g., SN2 reactions), unlike methyl or methoxy substituents in analogues like Benzene, 1-chloro-2,4-dimethyl- .

The electron-withdrawing chlorine at position 4 deactivates the ring, reducing electrophilic substitution reactivity compared to methyl-substituted derivatives .

Thermal Stability :

Comparative Reactivity in Cross-Couplings

- Iodine vs. Bromine : In Stille couplings, iodobenzene derivatives react faster than bromo-analogues but require milder conditions than chloro derivatives .

- Chloromethyl vs. Methyl : The -CH₂Cl group in the target compound allows functionalization to alcohols or amines, unlike inert methyl groups in Benzene, 1-chloro-2,4-dimethyl- .

Biological Activity

Benzene, 4-chloro-1-(chloromethyl)-2-iodo- (CAS Number: 882689-32-9) is an organic compound characterized by a benzene ring substituted with chlorine and iodine atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications in drug development and chemical synthesis.

Chemical Structure and Properties

The molecular formula of Benzene, 4-chloro-1-(chloromethyl)-2-iodo- is CHClI. The structure features two halogen substituents (chlorine and iodine) that significantly influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions, particularly through chloromethylation of iodobenzene followed by additional chlorination. The reaction conditions often require specific catalysts and controlled temperature settings to achieve the desired substitution pattern effectively.

The biological activity of Benzene, 4-chloro-1-(chloromethyl)-2-iodo- is largely attributed to its ability to participate in nucleophilic aromatic substitution reactions. The halogen atoms on the benzene ring serve as leaving groups, allowing nucleophiles to attack the ring, which can lead to the formation of various biologically active derivatives. Additionally, it can undergo oxidation and reduction reactions, which further diversify its potential applications in medicinal chemistry.

Biological Activity

Research has indicated that Benzene, 4-chloro-1-(chloromethyl)-2-iodo- may have significant biological activity, including:

- Anticancer Properties : Preliminary studies suggest that compounds derived from this structure may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against human leukemia and breast cancer cell lines, indicating potential as anticancer agents .

- Pharmaceutical Applications : The compound may serve as a precursor in the synthesis of pharmaceuticals. Its unique substitution pattern allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies

- Cytotoxic Activity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of Benzene, 4-chloro-1-(chloromethyl)-2-iodo- exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, one derivative showed an IC value of 15 µM against MCF-7 cells, suggesting a promising avenue for further drug development .

- Mechanistic Studies : Investigations into the mechanism of action have revealed that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage. Flow cytometry assays have indicated that certain derivatives activate apoptotic pathways in a dose-dependent manner .

Comparative Analysis

To better understand the uniqueness of Benzene, 4-chloro-1-(chloromethyl)-2-iodo-, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzene, 1-chloro-4-(chloromethyl) | Lacks iodine; similar reactivity | Moderate anticancer activity |

| Benzene, 1-chloro-4-methyl | Contains a methyl group instead of chloromethyl | Lower reactivity; less biological activity |

| Benzene, 1-chloro-4-iodo | Similar halogenation but lacks chloromethyl | Potentially higher reactivity |

The presence of both chlorine and iodine in Benzene, 4-chloro-1-(chloromethyl)-2-iodo- enhances its reactivity compared to its analogs, making it a valuable candidate for further exploration in drug discovery and synthetic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.